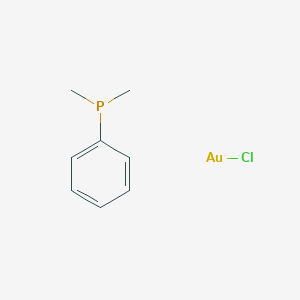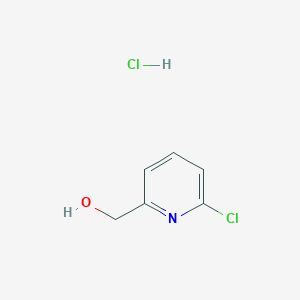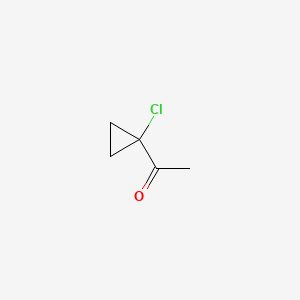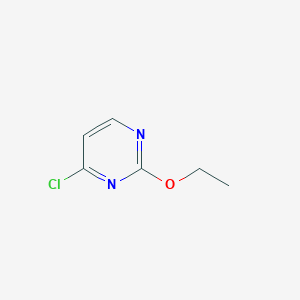
(Dimethylphenylphosphine)gold chloride
Descripción general
Descripción
(Dimethylphenylphosphine)gold chloride, also known as Chloro(dimethylphenylphosphine)gold, is a compound with the empirical formula C8H11AuClP . It has a molecular weight of 370.57 . It is a solid substance and is often used as a catalyst .
Molecular Structure Analysis
The molecular structure of (Dimethylphenylphosphine)gold chloride is represented by the SMILES stringCl[Au].CP(C)c1ccccc1 . The InChI representation is 1S/C8H11P.Au.ClH/c1-9(2)8-6-4-3-5-7-8;;/h3-7H,1-2H3;;1H/q;+1;/p-1 . Physical And Chemical Properties Analysis
(Dimethylphenylphosphine)gold chloride is a solid substance . Its melting point is between 98-102 °C .Aplicaciones Científicas De Investigación
Gold-Aryl π-Interactions
Research on dialkylbiarylphosphine complexes of gold(I) highlights the significance of gold-aryl π-interactions in the solid state. These studies provide insights into the structural nuances of gold(I) complexes, revealing the close approaches between gold(I) and the flanking ipso carbon, which play a crucial role in catalytic reactions and electronic properties of these compounds (Partyka et al., 2008).
Ligand Chemistry and Complex Formation
The synthesis and structure of substituted bisphosphanylamines in gold(I) chemistry demonstrate the versatility of gold(I) phosphine complexes in forming diverse structures, including dinuclear complexes and ionic compounds with significant Au···Au interactions. These findings have implications for the design of new materials and catalysts (Wiedemann et al., 2009).
Organic Phosphine Gold(I) Compound Synthesis
The synthesis of organic-phosphine gold(I) chlorides through a two-step process from HAuCl4 showcases the efficiency and high yield of producing these compounds. This research contributes to the development of methodologies for synthesizing gold(I) phosphine complexes, which are pivotal in catalytic and electronic applications (Jua, 2015).
Photocatalytic Applications
Solid grinding as a method for preparing Au/TiO2 photocatalysts with triphenylphosphine gold(I) chloride indicates a novel approach to enhancing photocatalytic activity toward artificial solar light water splitting. This research opens new avenues for the use of gold(I) phosphine complexes in environmental remediation and energy conversion (Marchal et al., 2016).
Safety and Hazards
The safety data sheet for (Dimethylphenylphosphine)gold chloride advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mecanismo De Acción
Target of Action
(Dimethylphenylphosphine)gold chloride is an organogold compound It’s known that organogold compounds are often used as catalysts in organic synthesis , suggesting that their targets could be various organic molecules involved in these reactions.
Mode of Action
As a catalyst, it likely facilitates chemical reactions by lowering the activation energy or altering the mechanism of the reaction .
Biochemical Pathways
Given its role as a catalyst in organic synthesis , it can be inferred that it may influence a variety of biochemical pathways depending on the specific reactions it catalyzes.
Result of Action
As a catalyst, it likely influences the rate and mechanism of chemical reactions, leading to changes at the molecular level .
Action Environment
The action, efficacy, and stability of (Dimethylphenylphosphine)gold chloride can be influenced by various environmental factors. For instance, it’s known to be relatively stable in a dry, non-air atmosphere but can decompose in humid conditions and in the presence of air . Therefore, the environment in which this compound is used can significantly impact its effectiveness.
Propiedades
IUPAC Name |
chlorogold;dimethyl(phenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11P.Au.ClH/c1-9(2)8-6-4-3-5-7-8;;/h3-7H,1-2H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOUWMLMVXRDI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C1=CC=CC=C1.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11AuClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578175 | |
| Record name | Chlorogold--dimethyl(phenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylphenylphosphine)gold chloride | |
CAS RN |
28978-09-8 | |
| Record name | Chlorogold--dimethyl(phenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(dimethylphenylphosphine)gold | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B1590731.png)



![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)



![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)

![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)


